Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-
Description
"Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-" is a heterocyclic compound featuring a fused naphthyridine core substituted with a 2-chlorophenyl group at the 5-position and a 1,2,4-triazole moiety at the 7-position. The 1,2,4-triazole group, a common pharmacophore in medicinal and agrochemical agents, may confer bioactivity, such as enzyme inhibition or pesticidal effects . The 2-chlorophenyl substituent likely enhances lipophilicity, influencing membrane permeability and target engagement. While direct data on this compound’s applications are unavailable in the provided evidence, structural analogs suggest pesticidal or pharmaceutical relevance .
Properties
Molecular Formula |
C20H13ClN6 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)benzo[c][2,6]naphthyridin-5-amine |
InChI |
InChI=1S/C20H13ClN6/c21-16-6-1-2-7-17(16)25-20-13-8-9-22-10-15(13)12-4-3-5-14(18(12)26-20)19-23-11-24-27-19/h1-11H,(H,25,26)(H,23,24,27) |
InChI Key |
WNOHFJIMKSDPHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C3C=CN=CC3=C4C=CC=C(C4=N2)C5=NC=NN5)Cl |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Reaction efficiency heavily depends on solvent polarity. Ionic liquids like [bmim]Br enhance cyclization yields by stabilizing intermediates through hydrogen bonding. Polar aprotic solvents (e.g., DMF, DMSO) are preferred for SNAr reactions due to their ability to dissolve both organic and inorganic reagents.
Substituent Compatibility
Electron-withdrawing groups (e.g., -Cl) on the aniline ring accelerate amination by increasing electrophilicity at the reaction site. Conversely, steric hindrance from bulky substituents necessitates higher temperatures or prolonged reaction times.
Analytical Characterization
The final product is characterized by:
-
¹H/¹³C NMR: Distinct signals for the triazole protons (δ 8.2–8.5 ppm) and naphthyridine aromatic protons (δ 7.5–8.8 ppm).
-
HRMS: Molecular ion peak at m/z 372.8 ([M+H]⁺).
-
X-ray Crystallography: Confirms the planar geometry of the naphthyridine core and triazole orientation.
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions: Compound “PMID21982499C14k” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Compound “PMID21982499C14k” has several scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on cellular processes.
Biology: Employed in research to understand the role of Pim kinases in cell survival and proliferation.
Medicine: Investigated for its potential therapeutic effects in treating cancers that involve overexpression of Pim kinases.
Industry: Potential applications in developing targeted cancer therapies and diagnostic tools.
Mechanism of Action
The mechanism of action of compound “PMID21982499C14k” involves the inhibition of Pim1 and Pim2 kinases. These kinases regulate various cellular processes, including the cell cycle, apoptosis, and transcriptional activity. By inhibiting these kinases, the compound disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Molecular Targets and Pathways:
Pim1 and Pim2 Kinases: Direct targets of the compound.
MYC Transcriptional Activity: Regulation of MYC activity, leading to changes in gene expression.
Cell Cycle Progression: Inhibition of cell cycle regulators, resulting in cell cycle arrest.
Apoptosis: Induction of apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
Structural Analogues in Pesticide Chemistry
The European Patent Bulletin (2021) highlights triazole-containing heterocyclic amides as pesticides, such as N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclyl amide . A comparative analysis reveals key differences:
Key Implications :
- The naphthyridine core may offer enhanced rigidity and binding specificity compared to flexible heterocyclyl amides.
- The absence of a sulfonyl group in the target compound could reduce metabolic instability but may limit solubility.
- The 2-chlorophenyl group may improve target affinity in hydrophobic pockets, whereas the patent compound’s pyrimidinyl group could engage in hydrogen bonding .
Biological Activity
Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)- is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a unique structural arrangement that combines a naphthyridine core with a chlorophenyl group and a triazole moiety, which contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Naphthyridine Core : Provides chemical stability and potential for interactions with biological targets.
- Chlorophenyl Group : Enhances lipophilicity and may influence binding affinity.
- Triazole Moiety : Known for its diverse biological properties, including antifungal and antibacterial activities.
Structural Representation
| Feature | Description |
|---|---|
| Naphthyridine Core | Fused bicyclic aromatic system |
| Chlorophenyl Substitution | Enhances lipophilicity |
| Triazole Ring | Contributes to biological activity |
Antimicrobial Activity
Research indicates that derivatives of benzo[c]-2,6-naphthyridin-5-amine exhibit significant antimicrobial properties. The triazole ring is particularly noted for its antifungal activity, with studies showing effectiveness against various fungal strains.
- Case Study : A study evaluated the antimicrobial efficacy of related triazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like vancomycin and ciprofloxacin .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Similar naphthyridine derivatives have been shown to inhibit tumor growth through various mechanisms, including enzyme inhibition.
- Research Findings : A review highlighted that naphthyridine derivatives can act as enzyme inhibitors, which is crucial in cancer therapy. For instance, compounds structurally similar to benzo[c]-2,6-naphthyridin-5-amine have shown promise in inhibiting cancer cell proliferation in vitro .
Anti-inflammatory Effects
The presence of the triazole moiety also suggests anti-inflammatory properties. Compounds containing this structure have been reported to exhibit significant anti-inflammatory effects in preclinical studies.
- Evidence : A study demonstrated that triazole-containing compounds can reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases .
Understanding the mechanisms through which benzo[c]-2,6-naphthyridin-5-amine exerts its biological effects is crucial for its development as a therapeutic agent.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding : The chlorophenyl group may enhance binding affinity to various receptors, influencing cellular signaling pathways.
- Modulation of Gene Expression : Some studies suggest that similar compounds can alter gene expression profiles related to inflammation and cancer progression.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds can provide insights into the unique properties of benzo[c]-2,6-naphthyridin-5-amine.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1H-benzimidazole derivatives | Fused benzene and imidazole rings | Antimicrobial, anticancer |
| 1H-pyrazole derivatives | Similar fused ring systems | Anti-inflammatory |
| Benzo[b]naphthyridine derivatives | Related naphthyridine structure | Anticancer, antibacterial |
This table illustrates how benzo[c]-2,6-naphthyridin-5-amine stands out due to its specific combination of functional groups that potentially enhance its biological activity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the benzo[c]-2,6-naphthyridine core with 1H-1,2,4-triazole and chlorophenyl substituents?
- Methodological Answer : Utilize multi-step heterocyclic synthesis, starting with condensation reactions between aminopyridines and carbonyl derivatives to form the naphthyridine scaffold. Introduce the 1H-1,2,4-triazole moiety via Huisgen cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC). The 2-chlorophenyl group can be incorporated via Suzuki-Miyaura coupling using a palladium catalyst and aryl boronic acid derivatives. Purification via column chromatography and validation by -NMR and LC-MS are critical .
Q. How can X-ray crystallography using SHELX programs resolve ambiguities in the compound’s stereochemistry or crystal packing?
- Methodological Answer : For single-crystal X-ray diffraction, collect intensity data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Use SHELXT for initial structure solution via dual-space algorithms and SHELXL for refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. Validate hydrogen bonding and π-π stacking interactions using SHELXPRO to assess supramolecular assembly .
Q. Which analytical techniques are most effective for confirming purity and stability under varying pH conditions?
- Methodological Answer : Employ reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%). Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify degradation products. -NMR can confirm structural integrity, while differential scanning calorimetry (DSC) evaluates thermal stability .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in pesticidal or antifungal applications?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., cytochrome P450 or ergosterol biosynthesis targets) using recombinant proteins. Compare IC values with known inhibitors like difenoconazole or tebuconazole (see ). Pair biochemical data with in planta studies using transgenic organisms (e.g., Arabidopsis thaliana) to validate target engagement .
Q. What strategies resolve contradictions in bioactivity data across studies, such as variable IC values in fungal strains?
- Methodological Answer : Standardize assay conditions (e.g., pH, temperature, and solvent/DMSO concentration). Perform dose-response curves in triplicate using microbroth dilution (CLSI guidelines). Cross-reference with cheminformatics tools (e.g., molecular docking using AutoDock Vina) to assess binding affinity variations due to protein polymorphisms .
Q. How can molecular dynamics (MD) simulations predict the compound’s interaction with non-target proteins to assess selectivity?
- Methodological Answer : Run 100-ns MD simulations (AMBER or GROMACS) using the compound docked into homology models of off-target proteins (e.g., human kinases). Calculate binding free energies via MM/GBSA. Compare interaction profiles (e.g., hydrogen bonds with acidic residues) to identify selectivity determinants .
Q. What formulation strategies improve aqueous solubility for in vivo studies without altering bioactivity?
- Methodological Answer : Use biodegradable polyisocyanate-based capsule suspensions (as in ) to encapsulate the compound. Characterize particle size via dynamic light scattering (DLS) and assess release kinetics in simulated physiological buffers. Validate bioactivity in soil or cell culture models against unformulated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
